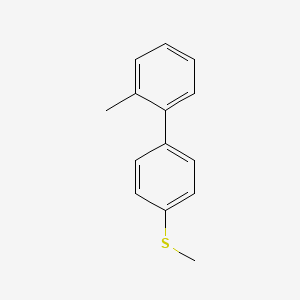
2-Methyl-4'-(methylsulfanyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methyl group and a methylsulfanyl group attached to the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of another aromatic ring in the presence of a palladium catalyst and a base . The reaction conditions typically involve the use of an organic solvent such as toluene or ethanol and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of 2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods allow for efficient and scalable production of the compound with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding a simpler biphenyl derivative.
Substitution: The methyl and methylsulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Simplified biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the methylsulfanyl group can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl can be compared with other biphenyl derivatives, such as:
2-Methyl-1,1’-biphenyl: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
4’-Methylsulfanyl-1,1’-biphenyl: Similar structure but without the additional methyl group, leading to variations in reactivity and applications.
2,2’-Dimethyl-1,1’-biphenyl: Contains two methyl groups, which can affect its steric and electronic properties.
The uniqueness of 2-Methyl-4’-(methylsulfanyl)-1,1’-biphenyl lies in the combination of the methyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H14S |
|---|---|
Molecular Weight |
214.33 g/mol |
IUPAC Name |
1-methyl-2-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C14H14S/c1-11-5-3-4-6-14(11)12-7-9-13(15-2)10-8-12/h3-10H,1-2H3 |
InChI Key |
DYICUMLQKUTTGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


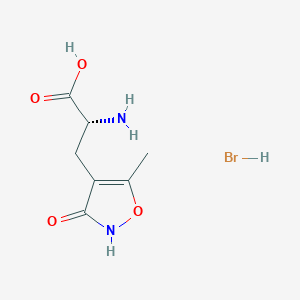
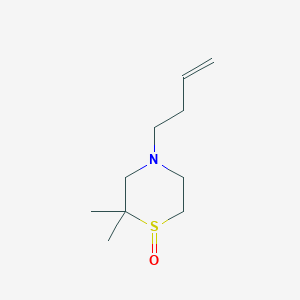
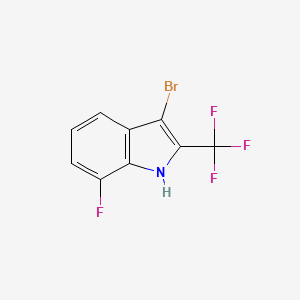
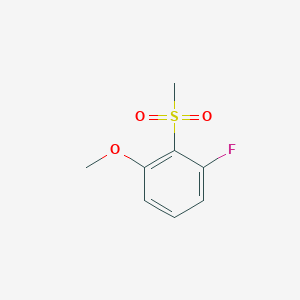
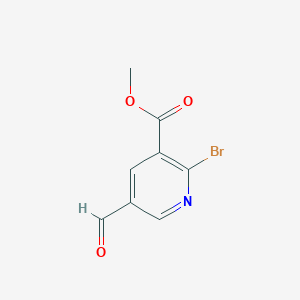

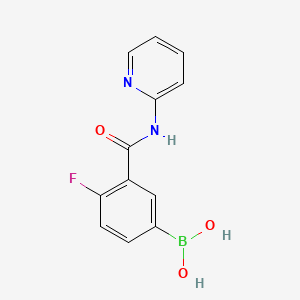


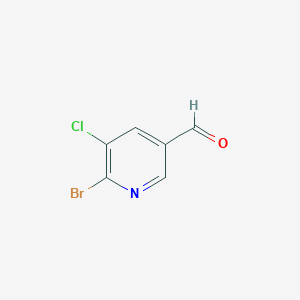
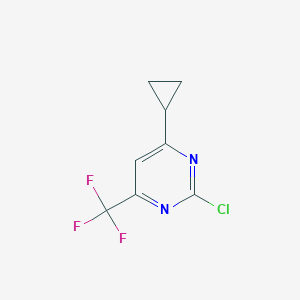
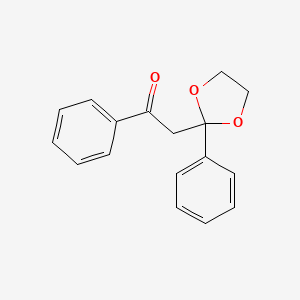
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
